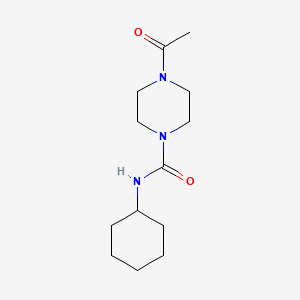
delapril hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and congestive heart failure. It is a prodrug that is metabolized into two active metabolites, 5-hydroxy delapril diacid and delapril diacid, which inhibit the ACE enzyme, thereby preventing the conversion of angiotensin I to angiotensin II .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD) are employed to characterize and ensure the quality of the raw materials .
Análisis De Reacciones Químicas
Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including hydrolysis and esterification.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions under acidic or basic conditions to break down the compound into its active metabolites.
Esterification: Utilizes alcohols and acids under controlled temperature and pH to form esters.
Major Products Formed: The primary products formed from these reactions are 5-hydroxy delapril diacid and delapril diacid, which are the active metabolites responsible for the therapeutic effects of this compound .
Aplicaciones Científicas De Investigación
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibition and the synthesis of related compounds.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure and fluid balance.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research focuses on its efficacy, safety, and potential side effects.
Industry: Utilized in the development of combination therapies with other antihypertensive agents to enhance therapeutic outcomes
Mecanismo De Acción
Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced vasoconstriction, and decreased aldosterone secretion, resulting in lower blood pressure and increased excretion of sodium and water .
Comparación Con Compuestos Similares
- Enalapril
- Lisinopril
- Ramipril
- Perindopril
Comparison: Delapril hydrochloride is unique in its dual active metabolites, which provide a sustained antihypertensive effect. Compared to other ACE inhibitors like enalapril and lisinopril, this compound has a distinct metabolic pathway and pharmacokinetic profile, which may offer advantages in specific patient populations .
Propiedades
Número CAS |
108428-40-6 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
0 |
Sinónimos |
Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



